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Compound of Interest

Compound Name: (2-Ethoxyethyl) vinyl ether

Cat. No.: B15287160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-
Ethoxyethyl) vinyl ether. Due to the limited availability of direct spectral data for this specific

compound, this guide presents data for the closely related structure, ethyl vinyl ether, as a

reference for the vinyl moiety. The experimental protocols described are standard

methodologies for the respective spectroscopic techniques.

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for the vinyl group of (2-
Ethoxyethyl) vinyl ether, based on the data available for ethyl vinyl ether.

Table 1: ¹H NMR Spectroscopic Data (Approximated)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~6.48 dd 14.4, 6.8 O-CH=CH₂

~4.20 dd 14.4, -2.1 O-CH=CH₂ (trans)

~4.00 dd 6.8, -2.1 O-CH=CH₂ (cis)

3.80 - 3.60 m - -O-CH₂-CH₂-O-

3.55 q 7.0 -O-CH₂-CH₃

1.22 t 7.0 -O-CH₂-CH₃

Note: Data for the vinyl protons is based on ethyl vinyl ether and serves as an approximation.

The chemical shifts for the ethoxyethyl group are estimated.

Table 2: ¹³C NMR Spectroscopic Data (Approximated)
Chemical Shift (δ) ppm Assignment

~152.0 O-CH=CH₂

~86.0 O-CH=CH₂

~69.0 -O-CH₂-CH₂-O-

~67.0 -O-CH₂-CH₂-O-

~66.0 -O-CH₂-CH₃

~15.0 -O-CH₂-CH₃

Note: Data for the vinyl carbons is based on ethyl vinyl ether and serves as an approximation.

The chemical shifts for the ethoxyethyl group are estimated.

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium =C-H stretch

2975 - 2850 Strong C-H stretch (alkyl)

~1620 Strong C=C stretch

~1200 Strong C-O-C stretch (asymmetric)

~1100 Strong C-O-C stretch (symmetric)

~820 Medium =C-H bend (out-of-plane)

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Possible Fragment

116 Moderate [M]⁺ (Molecular Ion)

101 Moderate [M - CH₃]⁺

87 Moderate [M - C₂H₅]⁺

73 Strong [CH₂=CHO-CH₂-CH₂]⁺

58 Strong [CH₃-CH₂-O-CH₂]⁺

45 Very Strong [C₂H₅O]⁺

43 Strong [CH₂=CHO]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of (2-Ethoxyethyl) vinyl ether (typically 5-25 mg) is prepared in a deuterated

solvent (e.g., CDCl₃, approximately 0.6-0.8 mL). The solution is filtered into a 5 mm NMR tube.

The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. For ¹H NMR,

standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to
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simplify the spectrum. Chemical shifts are referenced to the residual solvent peak or an internal

standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
A drop of neat (2-Ethoxyethyl) vinyl ether is placed between two sodium chloride (NaCl) or

potassium bromide (KBr) plates to form a thin liquid film. The plates are mounted in the sample

holder of an FTIR spectrometer. The spectrum is recorded in the mid-infrared range (typically

4000-400 cm⁻¹). A background spectrum of the clean plates is recorded and subtracted from

the sample spectrum to obtain the final infrared spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of (2-Ethoxyethyl) vinyl ether in a volatile organic solvent (e.g.,

dichloromethane or diethyl ether) is prepared. A small volume (typically 1 µL) of the solution is

injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g.,

helium) through a capillary column, which separates the components of the sample. The

separated components then enter the mass spectrometer, where they are ionized (typically by

electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is detected,

producing a mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of an organic compound like (2-Ethoxyethyl) vinyl ether.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of (2-Ethoxyethyl) vinyl ether: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15287160#spectroscopic-data-nmr-ir-mass-spec-for-
2-ethoxyethyl-vinyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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